4-(Piperidin-3-yl)butanoic acid hydrochloride 4-(Piperidin-3-yl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092242
InChI: InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

4-(Piperidin-3-yl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC18092242

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-3-yl)butanoic acid hydrochloride -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name 4-piperidin-3-ylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H
Standard InChI Key UUVGGAMIQBUQLD-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)CCCC(=O)O.Cl

Introduction

Chemical and Physical Properties

4-(Piperidin-3-yl)butanoic acid hydrochloride has a molecular formula of C9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2 and a molecular weight of 207.7 g/mol. Key properties include:

PropertyValue
Melting Point113–117°C
Boiling Point344.3°C at 760 mmHg
SolubilityWater, ethanol
AppearanceWhite crystalline solid
Storage ConditionsSealed, dry, room temperature

The compound’s structure features a piperidine ring substituted at the 3-position with a butanoic acid chain, protonated as a hydrochloride salt. This configuration facilitates interactions with biological targets, particularly in the central nervous system .

Synthesis and Industrial Production

The synthesis typically involves multi-step reactions starting from piperidine precursors. One method includes:

  • Hydrogenation: Reduction of 3-(3-pyridyl)acrylic acid using rhodium or palladium catalysts under hydrogen.

  • Functionalization: Introduction of the butanoic acid group via coupling reactions .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form .

Industrial-scale production optimizes these steps for purity (>97%) and yield. For example, a patent describes using acetonitrile as a solvent and lithium hydroxide for hydrolysis, ensuring minimal impurities .

Applications in Pharmaceutical Research

Neuropharmacology

The compound’s structural similarity to GABAergic agents enables modulation of neurotransmitter systems. Studies suggest it interacts with GABA receptors, potentially influencing mood and cognition . In vitro assays demonstrate inhibitory effects on NLRP3 inflammasome, reducing IL-1β release in macrophages .

Enzyme Inhibition

4-(Piperidin-3-yl)butanoic acid hydrochloride is a precursor in synthesizing FK866, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis . This application is critical in cancer research, where NAD depletion induces apoptosis in malignant cells .

Proteomics and Drug Delivery

The compound serves as a linker in slow-release drug formulations, enhancing pharmacokinetics. Its carboxylic acid group allows conjugation with active pharmaceutical ingredients (APIs), improving solubility and stability .

Biological Activity and Mechanism

NLRP3 Inflammasome Inhibition

In THP-1 cells, derivatives of this compound reduced ATP-induced pyroptosis by 40–60% at 10 µM, attributed to competitive binding at the NLRP3 ATPase domain . Molecular dynamics simulations suggest interactions with the NACHT domain, stabilizing the inactive conformation .

Structural Analogs and SAR

Modifying the piperidine or butanoic acid moieties alters activity:

  • Piperidine Substitution: 4-Piperidin-4-yl analogs show higher affinity for σ receptors .

  • Chain Length: Extending the butanoic acid to hexanoic acid decreases solubility but increases blood-brain barrier penetration .

AnalogActivityTarget
4-Piperidin-4-ylbutanoic acidNLRP3 inhibition (IC₅₀ = 5 µM) Inflammasome
3-Piperidinopropionic acidGABA modulation Neurotransmission
FK866NAMPT inhibition (IC₅₀ = 0.3 nM) NAD biosynthesis

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